N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
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Overview
Description
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound that features multiple functional groups, including a benzodioxin ring, a furan ring, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, furan, and tetrahydroisoquinoline derivatives. Common synthetic routes may involve:
Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol derivatives.
Introduction of the Furan Ring: Furan can be introduced via Diels-Alder reactions or other cycloaddition reactions.
Formation of the Tetrahydroisoquinoline Moiety: This can be synthesized through Pictet-Spengler reactions involving phenethylamines and aldehydes.
Coupling Reactions: The final step involves coupling the different moieties using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography, crystallization, or distillation to purify the final product.
Scalability: Ensuring the reactions are scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be studied for its potential pharmacological properties, including its interaction with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]ethanediamide
- N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Uniqueness
The uniqueness of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide lies in its combination of multiple functional groups, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c29-24(25(30)27-19-7-8-22-23(14-19)33-13-12-32-22)26-15-20(21-6-3-11-31-21)28-10-9-17-4-1-2-5-18(17)16-28/h1-8,11,14,20H,9-10,12-13,15-16H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALFIDBDJCYHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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